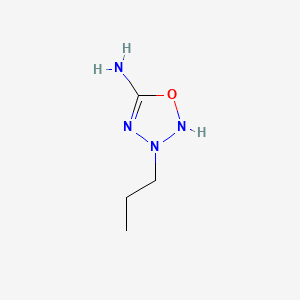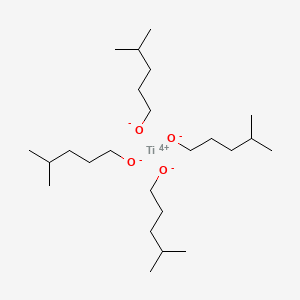
Titanium tetrakis(4-methylpentanolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium tetrakis(4-methylpentanolate) is an organometallic compound with the molecular formula C24H52O4Ti. It is a titanium(IV) complex where the titanium atom is coordinated to four 4-methylpentanolate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium tetrakis(4-methylpentanolate) can be synthesized through the reaction of titanium tetrachloride with 4-methylpentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_4 + 4 \text{C}6\text{H}{13}\text{OH} \rightarrow \text{Ti}(\text{OC}6\text{H}{13})_4 + 4 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium tetrakis(4-methylpentanolate) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium dioxide and 4-methylpentanol.
Ligand Exchange: It can undergo ligand exchange reactions with other alcohols or amines.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Requires water or aqueous solutions.
Ligand Exchange: Involves other alcohols or amines under controlled conditions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2)
Hydrolysis: Titanium dioxide (TiO2) and 4-methylpentanol
Ligand Exchange: New titanium alkoxides or amides depending on the reagents used.
Applications De Recherche Scientifique
Titanium tetrakis(4-methylpentanolate) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of titanium-based materials and catalysts.
Materials Science: Employed in the preparation of titanium dioxide thin films and coatings through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques.
Biology and Medicine: Investigated for potential use in biomedical applications, including drug delivery systems and as a component in biocompatible materials.
Industry: Utilized in the production of high-performance materials, including ceramics and composites.
Mécanisme D'action
The mechanism by which titanium tetrakis(4-methylpentanolate) exerts its effects involves the coordination of the titanium center to various ligands. This coordination can influence the reactivity and stability of the compound. In catalytic applications, the titanium center can facilitate various chemical transformations by acting as a Lewis acid, thereby activating substrates and promoting reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium tetrakis(isopropoxide): Another titanium(IV) alkoxide with similar applications in materials science and catalysis.
Titanium tetrakis(ethoxide): Used in the synthesis of titanium dioxide and other titanium-based materials.
Titanium tetrakis(dimethylamido): Employed in chemical vapor deposition processes for the preparation of titanium nitride and titanium dioxide films.
Uniqueness
Titanium tetrakis(4-methylpentanolate) is unique due to the presence of the 4-methylpentanolate ligands, which can impart specific properties such as solubility and reactivity. These properties can be advantageous in certain applications, such as the preparation of specialized coatings and materials .
Propriétés
Numéro CAS |
71965-00-9 |
|---|---|
Formule moléculaire |
C24H52O4Ti |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
4-methylpentan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C6H13O.Ti/c4*1-6(2)4-3-5-7;/h4*6H,3-5H2,1-2H3;/q4*-1;+4 |
Clé InChI |
FFZQNIBTALQJFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC[O-].CC(C)CCC[O-].CC(C)CCC[O-].CC(C)CCC[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


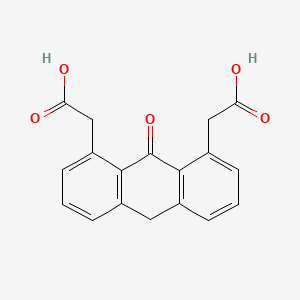
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
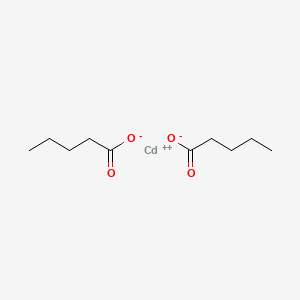
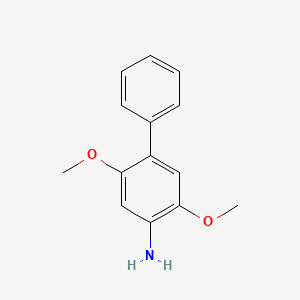
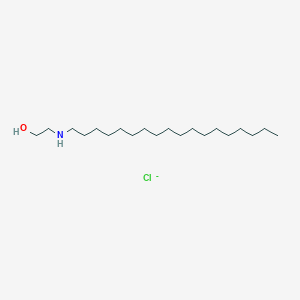
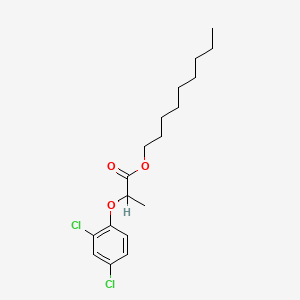
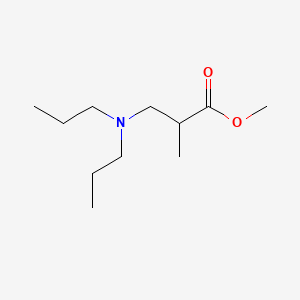
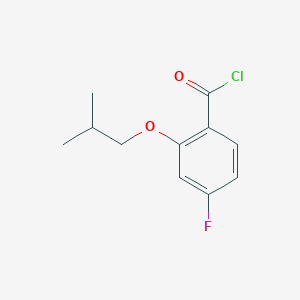
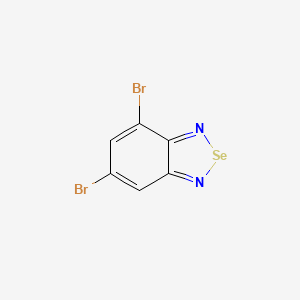
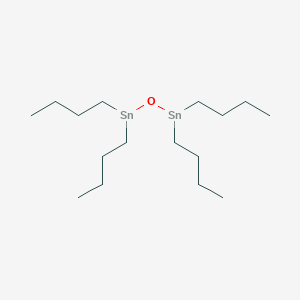
amino}benzoate](/img/structure/B12648503.png)
